2-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride
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Overview
Description
2-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C6H11NO3·HCl and a molecular weight of 181.62 g/mol . It is also known by its IUPAC name, 2-(aminomethyl)tetrahydrofuran-2-carboxylic acid hydrochloride . This compound is typically found in a crystalline solid form and is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride involves several steps. One common method includes the reaction of tetrahydrofuran with formaldehyde and ammonium chloride under acidic conditions to form the intermediate compound, which is then further reacted with hydrochloric acid to yield the final product . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher efficiency and yield. This includes the use of continuous flow reactors and automated systems to maintain precise control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: It undergoes nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride is used in various scientific research fields, including:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme interactions and metabolic pathways.
Medicine: This compound is investigated for its potential therapeutic applications, including drug development.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride include:
- 2-(Aminomethyl)tetrahydrofuran-2-carboxylic acid
- 2-(Aminomethyl)oxolane-2-carboxylic acid
- 2-(Aminomethyl)tetrahydrofuran-2-carboxylic acid;hydrochloride
Uniqueness
What sets this compound apart from similar compounds is its specific chemical structure, which imparts unique reactivity and stability. This makes it particularly useful in certain chemical reactions and research applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-(aminomethyl)oxolane-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c7-4-6(5(8)9)2-1-3-10-6;/h1-4,7H2,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIOTPGAPYUEMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)(CN)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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